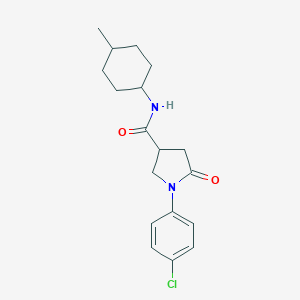
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of compounds known as pyrrolidinones, which are known to have various biological activities. In recent years, CPOP has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and pain.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways in cells. For example, this compound has been reported to inhibit the activity of the protein kinase C (PKC) pathway, which is known to play a role in cancer cell proliferation and survival. Additionally, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. Additionally, this compound has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Furthermore, this compound has been shown to have analgesic effects by inhibiting the activity of the voltage-gated sodium channels in sensory neurons.
実験室実験の利点と制限
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize, and high-purity this compound can be obtained using simple purification methods. Additionally, this compound has been shown to be relatively stable under various conditions, making it suitable for use in long-term experiments. However, this compound has some limitations for use in lab experiments. For example, this compound is relatively insoluble in water, which may limit its use in certain experiments. Additionally, this compound has been reported to have low bioavailability, which may limit its use in in vivo experiments.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. For example, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, more studies are needed to determine the efficacy of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and pain. Furthermore, studies are needed to optimize the synthesis of this compound and to develop new methods for improving its bioavailability and solubility.
合成法
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 4-methylcyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with pyrrolidine-3-carboxylic acid. This method has been reported to yield this compound with high purity and yield.
科学的研究の応用
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential use in the treatment of Alzheimer's disease. Furthermore, this compound has been reported to have analgesic effects, making it a potential candidate for pain management.
特性
分子式 |
C18H23ClN2O2 |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN2O2/c1-12-2-6-15(7-3-12)20-18(23)13-10-17(22)21(11-13)16-8-4-14(19)5-9-16/h4-5,8-9,12-13,15H,2-3,6-7,10-11H2,1H3,(H,20,23) |
InChIキー |
CAJRFDXYBRPYPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
溶解性 |
2.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)



